3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
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Overview
Description
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with a methoxymethyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are generally mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized catalytic systems to facilitate the cyclization and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, while the aniline moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-1h-imidazole: Lacks the aniline moiety, making it less versatile in certain applications.
3-(1-Methyl-1h-imidazol-2-yl)aniline: Similar structure but without the methoxymethyl group, which may affect its solubility and reactivity.
Uniqueness
3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline is unique due to the presence of both the methoxymethyl group and the aniline moiety, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity patterns not seen in similar compounds.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[1-(methoxymethyl)imidazol-2-yl]aniline |
InChI |
InChI=1S/C11H13N3O/c1-15-8-14-6-5-13-11(14)9-3-2-4-10(12)7-9/h2-7H,8,12H2,1H3 |
InChI Key |
MXTAKOONNXBLIK-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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